Subtype-Selective mAChR Affinity Profile of 3-(Aminomethyl)quinuclidin-3-ol-Containing Ligands
Derivatives incorporating the 3-(aminomethyl)quinuclidin-3-ol scaffold demonstrate measurable affinity differences across mAChR subtypes. In competition radioligand binding assays using [3H]-QNB, a representative ligand bearing the 3-(aminomethyl)quinuclidin-3-ol core exhibited Ki values of 20 nM (cerebral cortex), 56 nM (parotid gland), 72 nM (heart), and 107 nM (urinary bladder) [1]. This ~5.4-fold difference between cortex (M1-enriched) and bladder (M3-enriched) tissues demonstrates functional subtype discrimination [2], in contrast to the non-selective binding of 3-quinuclidinol benzilate (QNB), which shows Ki values of 0.035-0.060 nM across M1-M3 subtypes with minimal tissue discrimination [3].
| Evidence Dimension | mAChR subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (cortex), 56 nM (parotid), 72 nM (heart), 107 nM (bladder) |
| Comparator Or Baseline | 3-Quinuclidinyl benzilate (QNB): Ki = 0.035-0.060 nM across subtypes |
| Quantified Difference | Target compound derivative shows 5.4-fold cortex vs. bladder selectivity vs. <2-fold for QNB |
| Conditions | Competition radioligand binding with [3H]-QNB in rat tissue membrane preparations |
Why This Matters
The observed subtype discrimination enables rational design of M1-sparing or M3-sparing ligands, a critical parameter for avoiding peripheral side effects in CNS-targeted programs.
- [1] BindingDB. BDBM50470873 (CHEMBL113397): Ki values against mAChR subtypes. Available at: http://ww.bindingdb.org View Source
- [2] Gibson RE, Rzeszotarski WJ, Jagoda EM, et al. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors. Biochem Pharmacol. 1983;32(12):1851-1856. View Source
- [3] Rzeszotarski WJ, et al. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate. J Med Chem. 1988;31(7):1463-1466. View Source
